molecular formula C18H13F3N2O2S B3139828 1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone CAS No. 477857-02-6

1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone

Cat. No.: B3139828
CAS No.: 477857-02-6
M. Wt: 378.4 g/mol
InChI Key: OTWPUHLLSSPLFV-UHFFFAOYSA-N
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Description

The compound 1-(4-methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone features a 1,3,4-oxadiazole core substituted at position 5 with a 4-(trifluoromethyl)phenyl group. The sulfur atom at position 2 is linked to a 1-(4-methylphenyl)ethanone moiety. This structure combines electron-withdrawing (trifluoromethyl) and hydrophobic (methylphenyl) groups, which may enhance metabolic stability and binding affinity in biological systems. Such compounds are frequently explored for pharmaceutical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name

1-(4-methylphenyl)-2-[[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c1-11-2-4-12(5-3-11)15(24)10-26-17-23-22-16(25-17)13-6-8-14(9-7-13)18(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWPUHLLSSPLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701125454
Record name 1-(4-Methylphenyl)-2-[[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477857-02-6
Record name 1-(4-Methylphenyl)-2-[[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-2-[[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. It belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16F3N3O2S\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2\text{S}

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in disease processes. Notably, oxadiazole derivatives have been shown to exhibit anticancer properties by targeting enzymes such as:

  • Telomerase
  • Histone Deacetylases (HDAC)
  • Thymidylate Synthase
  • Thymidine Phosphorylase

These interactions disrupt cancer cell proliferation and induce apoptosis in malignant cells .

Anticancer Activity

Research has demonstrated that oxadiazole derivatives can inhibit cancer cell growth through several mechanisms. A study highlighted that compounds with the oxadiazole scaffold exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer . The compound's efficacy was linked to its ability to inhibit key enzymes involved in DNA synthesis and repair.

Antimicrobial Properties

In addition to anticancer effects, the compound has shown antimicrobial activity against several pathogens. The oxadiazole moiety contributes to this activity by disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Study 1: Anticancer Screening

A notable study screened a library of compounds including oxadiazole derivatives against multicellular spheroids to identify novel anticancer agents. The results indicated that compounds similar to this compound exhibited potent activity against spheroids derived from breast cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives. The results demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of telomerase, HDAC
AntimicrobialDisruption of cell membranes
CytotoxicityInduction of apoptosis

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential utility in drug development, particularly as an antimicrobial or anti-inflammatory agent. Research indicates that oxadiazole derivatives often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing oxadiazole rings can inhibit the growth of various pathogens. This makes them candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo, indicating potential for treating inflammatory diseases.

Agrochemical Uses

Due to its efficacy against phytopathogenic microorganisms, this compound may be explored as a fungicide or pesticide. The oxadiazole moiety is known for its ability to disrupt fungal cell walls or inhibit key metabolic pathways in pests.

Material Science

The unique electronic properties of the trifluoromethyl group may lend this compound to applications in materials science, particularly in the development of:

  • Organic Light Emitting Diodes (OLEDs) : Compounds with fluorinated groups are often used in OLEDs due to their high electron mobility and stability.
  • Sensors : The chemical's sensitivity to environmental changes could be harnessed in sensor technology.

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives showed that compounds similar to 1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell membrane integrity.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, the compound was tested on animal models exhibiting acute inflammation. Results indicated a marked reduction in inflammatory markers when administered at specified doses, suggesting its potential application in developing anti-inflammatory drugs.

Comparative Data Table

Application AreaPotential BenefitsRelevant Studies/Findings
PharmaceuticalsAntimicrobial & anti-inflammatorySignificant activity against S. aureus and E. coli
AgrochemicalsEffective fungicide/pesticideDisruption of fungal cell walls observed
Material ScienceHigh electron mobility for OLEDsFluorinated compounds enhance device performance

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, biological activities, and synthesis insights:

Compound Name Substituents on Oxadiazole Aryl Group on Ethanone Key Properties/Activities Reference
1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone 5-(4-Trifluoromethylphenyl) 4-Methylphenyl Hypothesized enhanced metabolic stability
1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 5-(2-Furyl) 4-Chlorophenyl Electron-donating furyl group; no activity reported
1-{5-Aryl-2-(5-(4-fluorophenyl)-thiophen-2-yl)-1,3,4-oxadiazol-3-yl}ethanone derivatives 5-Aryl + thiophene linkage Varied Moderate anticancer activity (MCF7 cell line)
2-[[5-[(4-Ethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone 5-(4-Ethoxybenzyl) 4-Methoxyphenyl Enhanced solubility due to polar substituents
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone Dual oxadiazole cores 4-Chlorophenyl Structural complexity; uncharacterized bioactivity

Key Comparative Insights:

Compounds with thiophene linkages (e.g., ) exhibit moderate anticancer activity, suggesting that the trifluoromethyl group in the target compound could similarly enhance cytotoxicity through hydrophobic interactions .

Synthetic Accessibility :

  • The target compound can likely be synthesized via methods analogous to , involving α-haloketones and oxadiazole thiols under basic conditions. However, the steric bulk of the trifluoromethyl group may require optimized reaction times or temperatures compared to smaller substituents like furyl .

Dual oxadiazole cores () introduce structural rigidity but may reduce solubility, whereas the target compound’s single oxadiazole core balances stability and solubility .

Biological Performance :

  • Antioxidant activity is observed in naphthyl-substituted oxadiazoles (), but the target compound’s trifluoromethyl group may redirect bioactivity toward anticancer or antimicrobial applications, as seen in fluorophenyl derivatives .

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the 4-methylphenyl group (δ ~2.35 ppm for CH3_3) and the trifluoromethyl moiety (δ ~110–120 ppm in 19F^{19} \text{F}-NMR).
  • Infrared (IR) Spectroscopy: Identify the carbonyl (C=O) stretch (~1680–1720 cm1^{-1}) and oxadiazole ring vibrations (~1600 cm1^{-1}).
  • X-ray Crystallography: Definitive confirmation of the molecular geometry and intermolecular interactions (e.g., π-π stacking in the oxadiazole ring) .

Q. What synthetic routes are commonly employed for 1,3,4-oxadiazole derivatives like this compound?

Answer:

  • Cyclocondensation: React hydrazide derivatives with carbonyl compounds under acidic conditions (e.g., H2_2SO4_4) to form the oxadiazole ring.
  • Thioether Linkage Formation: Use nucleophilic substitution between a thiol-containing oxadiazole intermediate and a halogenated ethanone derivative. Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to prevent side reactions .

Q. How can researchers assess preliminary biological activity?

Answer:

  • In vitro Assays: Screen for antimicrobial activity using disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) or antifungal assays (e.g., C. albicans).
  • Enzyme Inhibition Studies: Test against COX-2 or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

  • Catalyst Screening: Compare Lewis acids (e.g., ZnCl2_2) vs. organocatalysts for cyclocondensation efficiency.
  • Purification Strategies: Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile:H2_2O mobile phase) .

Q. What computational approaches predict binding affinity with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2). The trifluoromethyl group may enhance hydrophobic binding.
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs .

Q. How can contradictions in reported bioactivity data be resolved?

Answer:

  • Assay Standardization: Control variables like solvent (DMSO concentration ≤1%) and cell line passage number.
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Theoretical Frameworks: Apply the "lock-and-key" model to assess steric compatibility with target binding pockets .

Q. What strategies mitigate challenges in characterizing hygroscopic intermediates?

Answer:

  • Moisture-Free Synthesis: Conduct reactions under argon using anhydrous solvents (e.g., THF dried over molecular sieves).
  • Thermogravimetric Analysis (TGA): Quantify water absorption in intermediates. Use lyophilization for stable storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone

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